2-Nitrophenyl beta-D-cellobioside is a synthetic compound that serves as a substrate in biochemical assays, particularly for the study of enzymes involved in cellulose degradation. It is recognized for its role in selectively measuring the activity of exo-1,4-beta-glucanases, which are crucial in the breakdown of cellulose into glucose units. The compound's structure allows it to mimic natural polysaccharides while providing a measurable product upon enzymatic hydrolysis.
2-Nitrophenyl beta-D-cellobioside falls under the category of synthetic glycosides and is primarily utilized in enzymatic assays to study cellulolytic enzymes. Its classification as a beta-D-cellobioside indicates its structural similarity to cellobiose, which consists of two glucose units linked by a beta-1,4-glycosidic bond.
The synthesis of 2-nitrophenyl beta-D-cellobioside typically involves the reaction of cellobiose with 2-nitrophenol in the presence of suitable reagents that facilitate glycosylation. Various methods can be employed, including:
Technical details regarding the synthesis process include controlling reaction conditions such as temperature and pH to optimize yield and purity. The final product can be purified through chromatographic techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels (≥99%) for research applications .
The molecular formula for 2-nitrophenyl beta-D-cellobioside is , with a molecular weight of approximately 463.39 g/mol .
The structure consists of:
This configuration allows it to act as a substrate for specific enzymes that cleave glycosidic bonds.
2-Nitrophenyl beta-D-cellobioside participates in hydrolysis reactions catalyzed by exo-1,4-beta-glucanases. The reaction mechanism involves:
The mechanism by which 2-nitrophenyl beta-D-cellobioside acts involves:
Data from assays using this substrate demonstrate its effectiveness in distinguishing between different types of cellulolytic enzymes based on their hydrolytic activity .
2-Nitrophenyl beta-D-cellobioside finds extensive use in scientific research:
2-Nitrophenyl β-D-cellobioside (pNPC) serves as a premier synthetic substrate for detecting and quantifying β-D-cellobiosidase activity due to its specific cleavage requirements. This chromogenic compound is hydrolyzed exclusively by enzymes capable of cleaving the β-1,4-glycosidic bond between the two glucose units in cellobiose, releasing yellow 2-nitrophenol for spectrophotometric detection (410 nm). Studies on purified β-glucosidase from Rhynchophorus palmarum larvae demonstrate strict specificity for β-gluco configuration, with significantly higher catalytic efficiency for pNPC (Kcat/KM = 240.48 mM⁻¹s⁻¹) compared to natural cellodextrins. The enzyme showed minimal activity against β-linked disaccharides with 1–2, 1–3, or 1–6 bonds or non-glucose moieties (e.g., xylobiose, lactose) [4]. Similarly, thermophilic Streptomyces strains exhibit extracellular pNPC hydrolysis with a KM of 3.33 mM, confirming its utility in identifying true cellobiohydrolase activity distinct from general β-glucosidases [5].
Table 1: Kinetic Parameters of β-Glucosidases Using pNPC
Source | KM (mM) | Kcat/KM (mM⁻¹s⁻¹) | Specificity Notes |
---|---|---|---|
Rhynchophorus palmarum | 0.42 (pNPC) | 240.48 | No activity on xylobiose/lactose |
Streptomyces sp. EC22 | 3.33 (pNPC) | Not reported | Inhibited by glucose (Ki = 2.2 mM) |
Cellulomonas biazotea | 0.42 (pNPG*) | 0.22 U/mg* | 10× lower activity vs. natural cellobiose |
*pNPG = 2-Nitrophenyl β-D-glucopyranoside [4] [5] [8].
Beyond hydrolysis, pNPC enables the study of transglucosylation – a process where β-glucosidases transfer glucose to acceptors instead of water. The R. palmarum β-glucosidase catalyzes glucosyl transfer from cellobiose to 2-phenylethanol, yielding 20% glucosylated product. Crucially, transglucosylation efficiency depends on pH: maximal hydrolysis occurs at pH 5.0, while synthesis peaks at pH 6.6. This shift arises because ionizable groups in the active site modulate nucleophile (water vs. alcohol) affinity. Under low-water conditions, pNPC or cellobiose donors enhance synthesis rates by reducing hydrolytic competition. Though yields are lower than fungal enzymes, insect β-glucosidases like this provide novel mechanistic insights due to their unique active-site plasticity [4].
pNPC hydrolysis kinetics correlate with – but exceed – activity on natural cellulose due to accessibility and detectability advantages. The R. palmarum enzyme hydrolyzes pNPC 1.8× faster than cellobiose (Kcat/KM = 134.80 mM⁻¹s⁻¹ for cellobiose vs. 240.48 for pNPC) [4]. In actinomycetes, extracellular pNPC activity predicts cellulolytic potential: Streptomyces EC22 supernatants hydrolyze pNPC 6× faster than less cellulolytic strains [5]. However, polymeric cellulose hydrolysis is slower due to substrate crystallinity and end-product inhibition. For example, glucose and cellobiose competitively inhibit pNPC hydrolysis (Ki = 2.2 mM and 1.4 mM, respectively) [5], mirroring inhibition in lignocellulose saccharification.
Table 2: Hydrolysis Efficiency of pNPC vs. Natural Substrates
Enzyme Source | Relative Catalytic Efficiency (pNPC = 100%) | Inhibition Constants (Ki) |
---|---|---|
Rhynchophorus palmarum | Cellobiose: 56% | Not reported |
Streptomyces EC22 | Cellulose: <10%* | Glucose: 2.2 mM; Cellobiose: 1.4 mM |
Fungal β-glucosidases | Cellobiose: 70–90% | Glucose: 0.5–5.0 mM |
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